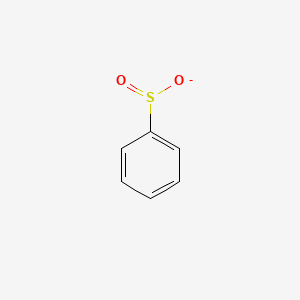

Benzenesulfinate

Übersicht

Beschreibung

Benzolsulfonylchlorid ist eine organische Schwefelverbindung mit der chemischen Formel C₆H₅SO₂Cl. Es ist ein Derivat von Benzol, bei dem eine Sulfonylgruppe (SO₂) an den Benzolring gebunden ist. Diese Verbindung ist für ihre Vielseitigkeit in der organischen Synthese und ihre Rolle in verschiedenen chemischen Reaktionen bekannt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

-

Phosphorpentachlorid-Verfahren

-

Phosphorylchlorid-Verfahren

-

Chlorsulfonsäure-Verfahren

Industrielle Produktionsverfahren

Die industrielle Produktion von Benzolsulfonylchlorid erfolgt in der Regel durch Chlorierung von Benzolsulfonsäure oder ihren Salzen mit Phosphorylchlorid oder Chlorsulfonsäure. Diese Methoden werden aufgrund ihrer Effizienz und Skalierbarkeit bevorzugt .

Chemische Reaktionsanalyse

Reaktionstypen

-

Substitutionsreaktionen

-

Reduktionsreaktionen

-

Oxidationsreaktionen

Häufige Reagenzien und Bedingungen

Amine: Werden zur Bildung von Sulfonamiden verwendet.

Alkohole: Werden zur Bildung von Sulfonatestern verwendet.

Zinkstaub: Wird bei Reduktionsreaktionen verwendet.

Schwefelsäure: Wird sowohl bei Reduktions- als auch bei Oxidationsreaktionen verwendet.

Hauptprodukte

Sulfonamide: Entstehen durch die Reaktion mit Aminen.

Sulfonatester: Entstehen durch die Reaktion mit Alkoholen.

Benzolsulfinsäure: Entsteht durch Reduktionsreaktionen.

Benzolsulfonsäure: Entsteht durch Oxidationsreaktionen.

Analyse Chemischer Reaktionen

Types of Reactions

-

Substitution Reactions

-

Reduction Reactions

-

Oxidation Reactions

Common Reagents and Conditions

Amines: Used in the formation of sulfonamides.

Alcohols: Used in the formation of sulfonate esters.

Zinc Dust: Used in reduction reactions.

Sulfuric Acid: Used in both reduction and oxidation reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Benzenesulfinic Acid: Formed from reduction reactions.

Benzenesulfonic Acid: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Benzolsulfonylverbindungen finden in der wissenschaftlichen Forschung ein breites Anwendungsspektrum:

-

Chemie

- Werden als Zwischenprodukte in der organischen Synthese eingesetzt.

- Werden zur Herstellung verschiedener Sulfonamid- und Sulfonatesterderivate verwendet .

-

Biologie

- Werden zur Untersuchung der Enzyminhibition und der Proteinmodifikation eingesetzt.

- Benzolsulfonylderivate werden als Inhibitoren der humanen neutrophilen Elastase verwendet, die an Entzündungsreaktionen beteiligt ist .

-

Medizin

-

Industrie

- Werden bei der Herstellung von Waschmitteln und Tensiden verwendet.

- Werden bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Benzolsulfonylverbindungen beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen:

-

Enzyminhibition

-

Proteinmodifikation

Wirkmechanismus

The mechanism of action of benzenesulfonyl compounds involves their interaction with specific molecular targets and pathways:

-

Enzyme Inhibition

-

Protein Modification

Vergleich Mit ähnlichen Verbindungen

Benzolsulfonylverbindungen können mit anderen Sulfonylderivaten verglichen werden:

-

Benzolsulfonsäure

- Ähnliche Struktur, jedoch ohne die Chlorgruppe.

- Wird bei der Herstellung von Waschmitteln und als Vorläufer für andere Sulfonylverbindungen verwendet .

-

Toluolsulfonylchlorid

- Enthält eine Methylgruppe, die an den Benzolring gebunden ist.

- Wird in der organischen Synthese oft bevorzugt, da es bei Raumtemperatur fest ist .

-

Methansulfonylchlorid

- Enthält eine Methylgruppe anstelle eines Benzolrings.

- Wird in ähnlichen Anwendungen eingesetzt, jedoch mit unterschiedlicher Reaktivität und Eigenschaften .

Fazit

Benzolsulfonylverbindungen sind vielseitig und wertvoll in verschiedenen Bereichen der Wissenschaft und Industrie. Ihre einzigartigen chemischen Eigenschaften und ihre Reaktivität machen sie zu unverzichtbaren Werkzeugen in der organischen Synthese, bei Studien zur Enzyminhibition und bei der Herstellung von Pharmazeutika und Waschmitteln.

Biologische Aktivität

Benzenesulfinate, a compound derived from benzenesulfonic acid, has garnered attention in recent years for its diverse biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties, potential for causing dermal irritation, and its role in synthetic organic chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various benzenesulfonate derivatives, including this compound. A notable research effort demonstrated that certain derivatives possess significant anticancer activity against various cancer cell lines. For instance, a study reported that specific 4-methylbenzenesulfonate derivatives exhibited IC50 values below 0.3 µM against K562 cells, indicating potent cytotoxicity compared to standard chemotherapeutics such as imatinib and CP-31398 .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| BS1 | 0.172 | High |

| BS2 | 0.246 | Moderate |

| BS3 | 0.173 | High |

| BS4 | 0.173 | High |

| BS5 | 10.19 | Low |

The selectivity index (SI) indicates the ratio of toxic dose to therapeutic dose, with higher values suggesting safer profiles for normal cells. The study also revealed that this compound derivatives caused cell cycle arrest in the G2/M phase, further underscoring their potential as anticancer agents .

Dermal Irritation Potential

In addition to its therapeutic potentials, the safety profile of this compound has been evaluated through dermal irritation studies . Research involving acute dermal irritation assessments on rabbits indicated that this compound and related sulfonates produced only slight irritation at high concentrations (5000 mg/L), with reactions being reversible within 72 hours . This finding is crucial for assessing the safety of compounds containing this compound when used in consumer products or pharmaceuticals.

Table 2: Dermal Irritation Assessment Results

| Concentration (mg/L) | Reaction Severity | Reversibility |

|---|---|---|

| 5000 | Slight Irritation | Yes (within 72 hrs) |

| 2000 | No Irritation | N/A |

| 1000 | No Irritation | N/A |

Synthetic Applications

This compound also serves as an important building block in synthetic organic chemistry. It has been utilized in the synthesis of various biologically active compounds, including amino alcohols and sulfonamides that exhibit antioxidant and anti-inflammatory activities . The versatility of this compound in organic reactions is attributed to its ability to act as a nucleophile and participate in radical polymerizations .

Case Study: Synthesis of Antioxidant Compounds

A recent study synthesized a series of benzenesulfonamide derivatives that were evaluated for their antioxidant activity. The compounds showed significant inhibition of oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Table 3: Biological Activities of Benzenesulfonamide Derivatives

| Compound | Antioxidant Activity (%) at 3h | Antimicrobial Activity (MIC mg/mL) |

|---|---|---|

| Compound A | 94.69 | 6.72 (E. coli) |

| Compound B | 89.66 | 6.63 (S. aureus) |

| Compound C | 87.83 | - |

Eigenschaften

IUPAC Name |

benzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHKKBHWRAXMCH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O2S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862453 | |

| Record name | Benzenesulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.